![molecular formula C11H8N4O2 B2779975 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 957265-89-3](/img/structure/B2779975.png)
4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile
説明
“4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C11H8N4O2 . It has an average mass of 228.207 Da and a monoisotopic mass of 228.064728 Da .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using Density Functional Theory . The complete assignments of the compound can be performed based on experimental data and potential energy distribution (PED) of the vibrational modes .
Chemical Reactions Analysis
Pyrazoles, including “this compound”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C11H8N4O2, average mass 228.207 Da, and monoisotopic mass 228.064728 Da . More detailed properties such as density, thermal stability, and sensitivity towards impact and friction would require further experimental analysis .
科学的研究の応用
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to "4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile" have been extensively studied. For instance, research by Sairem et al. (2012) focuses on the synthesis of η5 and η6-cyclic π-perimeter hydrocarbon platinum group metal complexes derived from ligands related to this compound. These complexes are characterized by their spectral and structural properties, confirming that the nitrile group does not partake in complexation but remains as a free pendant group (Sairem et al., 2012).
Chemical Reactivity and Ligand Behavior
Research has also delved into the reactivity of derivatives of "this compound" towards electrophilic reagents, exploring their potential in forming various substituted pyrazoles, which could have implications for further chemical applications and synthesis strategies (Mohamed et al., 2001).
Optoelectronic Properties
The optoelectronic properties of pyrazole compounds, including derivatives of "this compound," have been analyzed through combined experimental and theoretical studies. These investigations provide insights into the molecular architecture and optoelectronic properties, which are crucial for the development of materials with potential applications in electronics and photonics (Bharathi & Santhi, 2017).
Anticancer Activity
The anticancer activities of metal complexes derived from ligands related to "this compound" have been a subject of investigation, showcasing the potential of these complexes as therapeutic agents. This line of research emphasizes the importance of exploring novel chemical entities for their bioactivity and potential applications in medicinal chemistry (Bera et al., 2021).
将来の方向性
The future directions for “4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” could involve its use in the development of new drugs, given the broad range of chemical and biological properties of similar heterocyclic compounds . Additionally, the synthesis of pyrazole derivatives is an active area of research, with ongoing developments in synthetic techniques .
作用機序
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show diverse pharmacological effects . These effects include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some pyrazole derivatives have shown superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Compounds with similar structures have shown diverse pharmacological effects, suggesting that they may have multiple molecular and cellular effects .
特性
IUPAC Name |
4-[(3-nitropyrazol-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-7-9-1-3-10(4-2-9)8-14-6-5-11(13-14)15(16)17/h1-6H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGBGFVPDBWOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2779893.png)
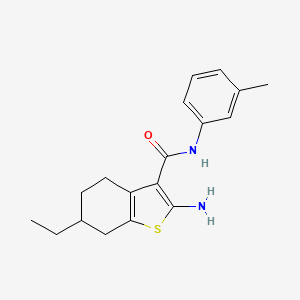
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2779895.png)

![4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide](/img/structure/B2779899.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2779900.png)
![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL](/img/structure/B2779901.png)
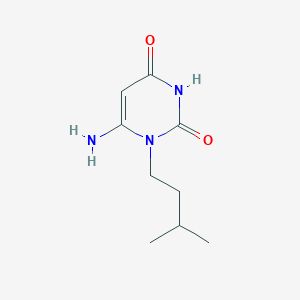
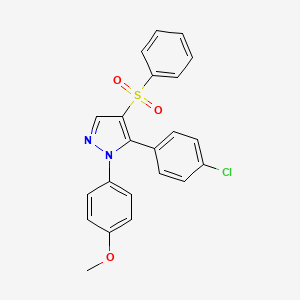
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
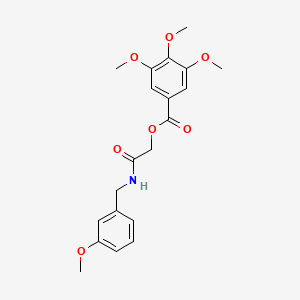
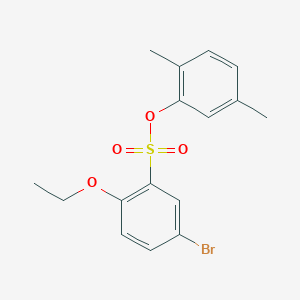
![3-(2,5-dioxopyrrolidin-1-yl)-N-{3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]pyridin-4-yl}benzamide](/img/structure/B2779910.png)

